![molecular formula C18H22N4O B2356463 N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950391-95-4](/img/structure/B2356463.png)
N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with an isobutyl group, a methoxyphenyl group, and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit promising neuroprotective and anti-inflammatory properties . They have also been associated with inhibitory activity against enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases .
Mode of Action
It’s worth noting that similar pyrazolo[1,5-a]pyrimidine derivatives have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are crucial in the regulation of cellular responses to stress and inflammation.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have also been associated with inhibitory activity against enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases .
Preparation Methods
The synthesis of N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining product purity and yield.
Chemical Reactions Analysis
N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrazolo[1,5-a]pyrimidine core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives with varied functionalities.
- Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and materials science.
Biology
- Anti-inflammatory Properties : Research indicates that similar pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anti-inflammatory effects. They inhibit the production of nitric oxide and tumor necrosis factor-alpha in lipopolysaccharide-stimulated human microglia cells, suggesting potential applications in neuroinflammatory conditions.
- Neuroprotective Effects : Investigations into related compounds have shown promising neuroprotective activities, particularly in models of neurodegenerative diseases. The inhibition of endoplasmic reticulum stress and apoptosis pathways has been observed, highlighting its therapeutic potential .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
Medicine
- Therapeutic Agent Development : Ongoing research aims to explore the potential of N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Its role as a MAPKAP-K2 inhibitor positions it as a target for drug development aimed at treating these ailments .
- Cancer Research : The compound's ability to inhibit key signaling pathways associated with tumor growth makes it an attractive candidate for anticancer therapies. Studies are being conducted to evaluate its efficacy against different cancer cell lines .
Industry
- Pharmaceutical Development : In addition to its biological applications, this compound is utilized in the pharmaceutical industry as an intermediate in the synthesis of novel drugs. Its diverse functionalities allow for the creation of tailored pharmaceutical agents with specific therapeutic effects .
- Material Science : The compound's chemical properties also lend themselves to applications in material science, where it can be used to develop new materials with desired physical and chemical characteristics.
Neuroprotective Effects Study
A study focusing on similar pyrazolo[1,5-a]pyrimidines demonstrated their capacity to protect neuronal cells from oxidative stress and apoptosis. The study highlighted the inhibition of pro-inflammatory cytokines as a mechanism through which these compounds exert their neuroprotective effects. This suggests that this compound could have similar beneficial effects in neurological contexts.
Anticancer Activity Investigation
Research evaluating the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. This positions this compound as a promising candidate for further investigation in cancer therapeutics.
Comparison with Similar Compounds
N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
N-isobutyl-2-(2-hydroxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: This compound has a hydroxyl group instead of a methoxy group, which may affect its chemical reactivity and biological activity.
N-isobutyl-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: The presence of a chlorine atom can influence the compound’s electronic properties and its interactions with biological targets. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Biological Activity
N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure and functional groups contribute to its notable biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core with various substituents:
- Methoxy group on the phenyl ring
- Methyl group at the 5-position
- Isobutyl group attached to the nitrogen atom
These structural elements are critical for its chemical reactivity and biological interactions.
Research indicates that this compound may interact with specific enzymes or receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit certain kinases associated with various diseases, suggesting its potential as a therapeutic agent in conditions characterized by aberrant kinase signaling.
Potential Targets:
- Kinases : The compound may modulate kinase activity, which is crucial in regulating cell growth and differentiation.
- Reactive Oxygen Species (ROS) : Similar compounds have demonstrated the ability to induce ROS production, leading to apoptosis in cancer cells.
Biological Activity
The biological activity of this compound has been assessed through various studies:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest.
- Leishmanicidal Activity : Related compounds have shown efficacy against Leishmania species, indicating potential applications in treating leishmaniasis. For instance, compounds with similar structures have been reported to reduce parasite load significantly in experimental models.
- Neuroprotective Effects : Given its structural similarities with other pyrazolo[1,5-a]pyrimidines that exhibit neuroprotective properties, this compound may also be investigated for its potential in treating neurodegenerative disorders.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-12(2)11-19-17-9-13(3)20-18-10-15(21-22(17)18)14-7-5-6-8-16(14)23-4/h5-10,12,19H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNNYHCMCPKXSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCC(C)C)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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